![molecular formula C16H17NO3S2 B5972515 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 327054-63-7](/img/structure/B5972515.png)
3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the thiazolidinone family and has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, several studies have suggested that it exerts its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. It has been found to possess potent antioxidant and anti-inflammatory properties. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
The advantages of using 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potent biological activities and its ability to modulate various signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the most promising areas of research is its potential use as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods and the optimization of its pharmacological properties may lead to the development of novel drugs based on this compound.
Synthesis Methods
The synthesis of 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported in several studies. One of the most commonly used methods involves the reaction of 3-cyclohexyl-4-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with potassium hydroxide and carbon disulfide to obtain 3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
Scientific Research Applications
3-cyclohexyl-5-(3,4-dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases such as arthritis, diabetes, and cancer.
properties
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c18-12-7-6-10(8-13(12)19)9-14-15(20)17(16(21)22-14)11-4-2-1-3-5-11/h6-9,11,18-19H,1-5H2/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSZDLFMMXGVJE-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362052 | |
Record name | ST50728048 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-cyclohexyl-5-[(3,4-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
CAS RN |
327054-63-7 | |
Record name | NSC727710 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50728048 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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